5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one is an organic compound known for its unique chemical structure and properties This compound features a furan ring substituted with a 4-methoxyphenyl group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into a more saturated structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione: Known for its antioxidant properties.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Studied for its potential therapeutic applications.
Uniqueness
5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its furan ring and methoxyphenyl group contribute to its versatility in chemical reactions and its potential in various fields of research.
Properties
CAS No. |
51865-36-2 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3,3-dimethylfuran-2-one |
InChI |
InChI=1S/C13H14O3/c1-13(2)8-11(16-12(13)14)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3 |
InChI Key |
JTSOMJPAPMFHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(OC1=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.